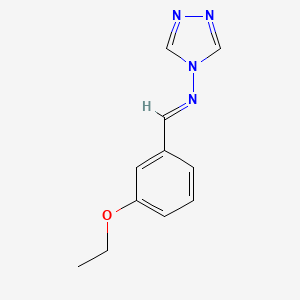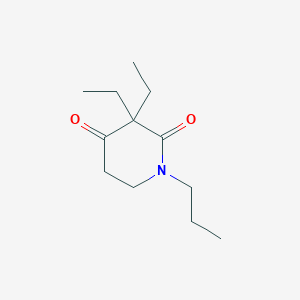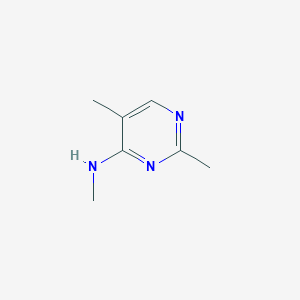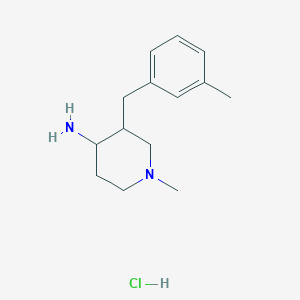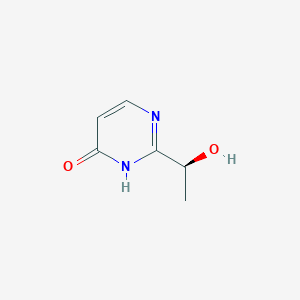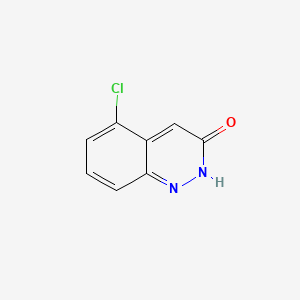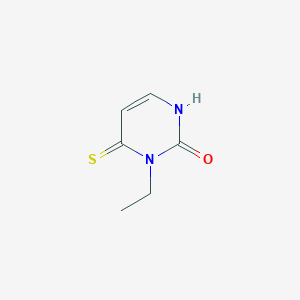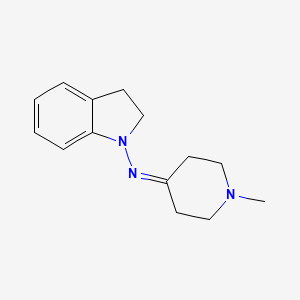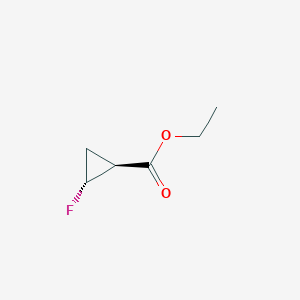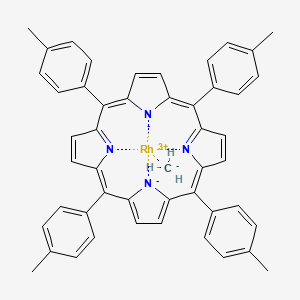
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound features a rhodium metal center coordinated to a porphyrin ligand with four tolyl groups attached to the porphyrin ring. The presence of the rhodium metal center imparts unique chemical properties to the compound, making it valuable for various scientific and industrial applications .
Métodos De Preparación
The synthesis of Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand is synthesized through a condensation reaction between pyrrole and an aldehyde, followed by oxidation to form the porphyrin ring.
Introduction of Tolyl Groups: The tolyl groups are introduced to the porphyrin ring through electrophilic aromatic substitution reactions.
Coordination of Rhodium: The final step involves the coordination of the rhodium metal center to the porphyrin ligand. .
Análisis De Reacciones Químicas
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the rhodium center is oxidized to a higher oxidation state. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions involve the reduction of the rhodium center to a lower oxidation state. Reducing agents such as sodium borohydride or hydrazine are commonly used.
Substitution: The compound can undergo substitution reactions, where ligands coordinated to the rhodium center are replaced by other ligands. .
Aplicaciones Científicas De Investigación
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, oxidation, and carbon-carbon bond formation. Its unique properties make it an effective catalyst for these reactions.
Photodynamic Therapy: In the field of medicine, the compound is explored for its potential use in photodynamic therapy, a treatment method that uses light-activated compounds to target and destroy cancer cells.
Material Science: The compound is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium involves the interaction of the rhodium center with various molecular targets. In catalysis, the rhodium center facilitates the activation of substrates, leading to the formation of reactive intermediates that undergo subsequent chemical transformations. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, which can induce cell death in targeted cancer cells .
Comparación Con Compuestos Similares
Methyl(5,10,15,20-tetrakis(4-tolyl)porphinato)rhodium can be compared with other similar compounds, such as:
Methyl(5,10,15,20-tetrakis(4-methoxycarbonylphenyl)porphinato)rhodium: This compound features methoxycarbonyl groups instead of tolyl groups, which can influence its chemical reactivity and applications.
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate): This cationic porphyrin compound has different substituents and is used in different applications, such as DNA binding studies and photodynamic therapy
Propiedades
Fórmula molecular |
C49H39N4Rh |
|---|---|
Peso molecular |
786.8 g/mol |
Nombre IUPAC |
carbanide;rhodium(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4.CH3.Rh/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H3;/q-2;-1;+3 |
Clave InChI |
VGBHGUXBMIKVQD-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100590.png)
